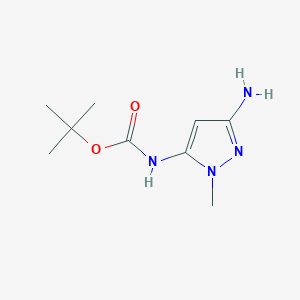

6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound that contains borate and sulfonamide groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . The compound is characterized by its high stability, low toxicity, and high reactivity in various transformation processes .

Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The compound is highly reactive in various transformation processes . It is an important intermediate in organic synthesis, especially in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound is solid in form . Its empirical formula is C13H16BFN2O2 and its molecular weight is 262.09 . The SMILES string is CC1©OB(OC1©C)c2c[nH]c3ncc(F)cc23 and the InChI key is ZFZRLWYWYCQAHD-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has many potential applications in scientific research. It has been used as a catalyst for organic synthesis, as a reagent in biochemistry, and as a fluorescent probe in biological imaging. It has also been used in materials science, where its unique properties make it a promising material for applications such as solar cells, optoelectronic devices, and nanomaterials.

Wirkmechanismus

Target of Action

It’s known that boronic esters, such as the one present in this compound, are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boron atom is removed from a molecule, often resulting in the formation of a new carbon-carbon bond . This reaction is typically catalyzed by a transition metal catalyst .

Biochemical Pathways

The compound is involved in the protodeboronation of pinacol boronic esters, a key step in the formal anti-Markovnikov hydromethylation of alkenes . This reaction sequence has been applied to various organic compounds, demonstrating its versatility .

Pharmacokinetics

It’s worth noting that the stability of boronic esters, such as the one present in this compound, can influence their bioavailability . Pinacol boronic esters, in particular, are known for their stability, which can be advantageous in chemical transformations .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the protodeboronation of pinacol boronic esters . This can lead to the synthesis of various organic compounds, including methoxy protected (−)-Δ8-THC and cholesterol .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of a suitable catalyst is necessary for the protodeboronation reaction to occur . Additionally, the stability of the boronic ester moiety can be affected by exposure to air and moisture .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in lab experiments include its high yields and its ability to act as a catalyst and fluorescent probe. The main limitation of using this compound is its relatively high cost, which may limit its use in some experiments.

Zukünftige Richtungen

The potential future directions for research involving 6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include further investigation into its mechanism of action, as well as its potential applications in materials science, biochemistry, and biomedical research. Additionally, further research into the potential toxicity of this compound is needed to ensure its safe use in laboratory experiments. Finally, further research into the potential antioxidant activity of this compound may lead to the development of new drugs and therapies.

Synthesemethoden

The synthesis of 6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves a multi-step process that begins with the reaction of 2-methoxy-6-fluoropyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride. This reaction yields the intermediate 2-methoxy-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinium chloride, which is then reacted with anhydrous potassium carbonate to yield the desired product, this compound. This method has been used to synthesize this compound in high yields, making it a viable option for lab experiments.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the use of a Suzuki coupling reaction between 6-fluoro-2-methoxypyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan. The reaction is catalyzed by a palladium catalyst and takes place in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.", "Starting Materials": [ "6-fluoro-2-methoxypyridine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolan", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Dissolve 6-fluoro-2-methoxypyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan in a solvent such as DMF or DMSO.", "Step 2: Add a palladium catalyst such as Pd(PPh3)4 to the reaction mixture.", "Step 3: Add a base such as potassium carbonate to the reaction mixture.", "Step 4: Heat the reaction mixture to a temperature between 80-100°C and stir for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature and then filter off any solids.", "Step 6: Purify the resulting product through column chromatography using a suitable solvent system.", "Step 7: Collect the desired product and confirm its identity using spectroscopic techniques such as NMR and mass spectrometry." ] } | |

CAS-Nummer |

2085307-49-7 |

Molekularformel |

C12H17BFNO3 |

Molekulargewicht |

253.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.